molecular formula C12H10O4S3 B2717279 (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) thiophene-2-carboxylate CAS No. 343373-83-1

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) thiophene-2-carboxylate

Cat. No.: B2717279
CAS No.: 343373-83-1
M. Wt: 314.39
InChI Key: IQZCIDVDBQQUDN-UHFFFAOYSA-N
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Description

The compound “(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) thiophene-2-carboxylate” features a bicyclic thieno[2,3-b]thiopyran core fused with a thiophene ring bearing a carboxylate ester group.

Properties

IUPAC Name

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S3/c13-11(10-2-1-5-17-10)16-9-4-7-19(14,15)12-8(9)3-6-18-12/h1-3,5-6,9H,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZCIDVDBQQUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1OC(=O)C3=CC=CS3)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) thiophene-2-carboxylate is a member of a class of sulfur-containing heterocycles that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, characterization, and various pharmacological evaluations.

Chemical Structure and Properties

The molecular formula of the compound is C10H10O3S2C_{10}H_{10}O_3S_2, and it possesses a complex structure that includes a thiophene ring fused with a thienopyran moiety. The presence of the dioxo group contributes to its reactivity and potential biological activity.

Biological Activity Overview

Research indicates that compounds related to thiophene and thienopyran structures exhibit a range of biological activities. The following sections summarize key findings regarding the biological activities associated with this compound.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of thiophene derivatives. For instance:

  • Antibacterial Activity : In vitro studies have shown that derivatives of thiophene exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's structural features may enhance its interaction with bacterial enzymes, thereby inhibiting growth.
    CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
    Compound AE. coli32 µg/mL
    Compound BS. aureus16 µg/mL

Anticancer Activity

Thiophene-based compounds have also been investigated for their anticancer properties:

  • Cell Line Studies : Research involving human prostate cancer cell lines (PC-3) demonstrated that certain thiophene derivatives could induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of signaling pathways associated with cell survival.

Mechanistic Studies

The biological activity of this compound has been linked to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in target cells, leading to cell death.

Case Studies

Several case studies highlight the relevance of this compound in medicinal chemistry:

  • Study on Antimicrobial Efficacy : A recent study synthesized various thiophene derivatives and tested their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiophene structure significantly influenced antimicrobial potency.
  • Anticancer Screening : Another study focused on evaluating the cytotoxic effects of synthesized thienopyran derivatives against cancer cell lines. Results showed promising activity against multiple cancer types, suggesting potential for further development as anticancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related derivatives:

Compound Name Core Structure Key Substituents Synthesis Highlights Applications/Properties
(7,7-Dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) thiophene-2-carboxylate Thieno[2,3-b]thiopyran + thiophene Thiophene-2-carboxylate ester Likely involves cyclization and sulfonation steps Potential intermediate for pharmaceuticals
Dorzolamide Thieno[2,3-b]thiopyran Sulfonamide, methyl, acetamide Red-Al reduction of intermediates Carbonic anhydrase inhibitor (glaucoma therapy)
Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate Benzo[b]thiophene Carboxylate ester, hydroxyl, methyl Acetylation with BF₃ catalysis Material science applications (heterocyclic building block)
N-[(4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl...acetamide Thieno[2,3-b]thiopyran Sulfamoyl, acetamide, methyl Intermediate in Dorzolamide synthesis Pharmaceutical intermediate (high purity >99%)
4-(2-Chlorophenyl)sulfanyl-thieno[2,3-b]thiopyran-7,7-dioxide Thieno[2,3-b]thiopyran 2-Chlorophenylsulfanyl Substitution reactions Antimicrobial candidate (lipophilic modifications)

Structural and Functional Analysis

Core Heterocycle Variations: The target compound and Dorzolamide share the thieno[2,3-b]thiopyran core, but the benzo[b]thiophene derivative () replaces sulfur with a benzene ring, reducing electron-deficient character and altering reactivity . The 7,7-dioxo group in the target compound and Dorzolamide enhances metabolic stability compared to non-oxidized analogs .

Substituent Effects: Carboxylate vs. Sulfonamide: The carboxylate ester in the target compound increases hydrophilicity compared to Dorzolamide’s sulfonamide, which is critical for corneal penetration in glaucoma therapy .

Synthetic Complexity :

  • Dorzolamide intermediates require stereochemical control (4S,6S configuration), achieved via chiral reduction agents like Red-Al .
  • The benzo[b]thiophene derivative () employs simpler acetylation steps, favoring large-scale production .

Physicochemical Properties: Solubility: The carboxylate group in the target compound may improve aqueous solubility (cf. Dorzolamide impurities, which are sparingly soluble in methanol/DMSO ). Melting Points: Thieno[2,3-b]thiopyran derivatives typically exhibit high melting points (240–243°C) due to rigid fused-ring systems .

Research Findings and Implications

Pharmacological Potential: The target compound’s carboxylate group positions it as a candidate for prodrug development, enabling esterase-mediated activation . Dorzolamide’s success underscores the therapeutic relevance of the thieno[2,3-b]thiopyran scaffold, suggesting the target compound could be optimized for other enzyme targets (e.g., kinases) .

Material Science Applications :

  • Benzo[b]thiophene derivatives () are utilized in organic electronics due to extended π-conjugation, whereas the target compound’s sulfone group may enhance charge transport properties .

Synthetic Challenges: Stereoselective synthesis of thieno[2,3-b]thiopyran derivatives remains a hurdle, necessitating advanced catalysts or enzymatic methods .

Environmental and Regulatory Considerations: Production of such intermediates faces increasing scrutiny under green chemistry principles, driving innovation in solvent-free or aqueous-phase reactions (e.g., ) .

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